Bond Dissociation Energy: Allylic C-H (88 kcal/mol) vs. Alkyl C-H (98 kcal/mol) and Vinylic C-H (111 kcal/mol)
The allylic C-H bond in the allyl radical is significantly weaker than typical alkyl C-H bonds and vinylic C-H bonds, demonstrating the resonance stabilization imparted by the adjacent double bond. Specifically, the allylic C-H bond dissociation energy (BDE) is approximately 88 kcal/mol, compared to 98 kcal/mol for a typical alkyl C-H bond and 111 kcal/mol for a vinylic C-H bond [1]. This 10 kcal/mol difference between allylic and alkyl C-H bonds translates to a substantial increase in reactivity under identical conditions.
| Evidence Dimension | C-H Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | Allylic C-H: ~88 kcal/mol |
| Comparator Or Baseline | Typical Alkyl C-H: ~98 kcal/mol; Vinylic C-H: ~111 kcal/mol |
| Quantified Difference | Allylic BDE is 10 kcal/mol lower than alkyl BDE; 23 kcal/mol lower than vinylic BDE. |
| Conditions | Gas phase, standard thermochemical reference values [1] |
Why This Matters
For procurement and experimental design, this BDE difference directly predicts that the allyl radical (1981-80-2) will undergo hydrogen abstraction and addition reactions at rates orders of magnitude faster than alkyl radicals, a critical parameter for combustion modeling and kinetic studies.
- [1] LibreTexts Chemistry. 10.4: Preparing Alkyl Halides from Alkenes - Allylic Bromination. Bond Dissociation Energy comparison: Allylic C-H (88 kcal/mol) vs. Alkyl C-H (98 kcal/mol) vs. Vinylic C-H (111 kcal/mol). View Source
